molecular formula C17H12BrN B11986150 2-Naphthalenamine, N-[(4-bromophenyl)methylene]- CAS No. 53600-19-4

2-Naphthalenamine, N-[(4-bromophenyl)methylene]-

Katalognummer: B11986150
CAS-Nummer: 53600-19-4
Molekulargewicht: 310.2 g/mol
InChI-Schlüssel: ZKBFSKUQQHRGSH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Naphthalenamine, N-[(4-bromophenyl)methylene]- is a chemical compound with the molecular formula C17H12BrN and a molecular weight of 310.19 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

The synthesis of 2-Naphthalenamine, N-[(4-bromophenyl)methylene]- typically involves the reaction of 2-naphthalenamine with 4-bromobenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the imine bond . The reaction mixture is then heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.

Analyse Chemischer Reaktionen

2-Naphthalenamine, N-[(4-bromophenyl)methylene]- undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-Naphthalenamine, N-[(4-bromophenyl)methylene]- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Naphthalenamine, N-[(4-bromophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

2-Naphthalenamine, N-[(4-bromophenyl)methylene]- can be compared with other similar compounds, such as:

    2-Naphthalenamine, N-[(4-chlorophenyl)methylene]-: This compound has a similar structure but with a chlorine atom instead of a bromine atom.

    2-Naphthalenamine, N-[(4-fluorophenyl)methylene]-: This compound has a fluorine atom instead of a bromine atom.

    2-Naphthalenamine, N-[(4-iodophenyl)methylene]-: This compound has an iodine atom instead of a bromine atom.

The uniqueness of 2-Naphthalenamine, N-[(4-bromophenyl)methylene]- lies in its specific chemical properties and reactivity, which are influenced by the presence of the bromine atom .

Eigenschaften

CAS-Nummer

53600-19-4

Molekularformel

C17H12BrN

Molekulargewicht

310.2 g/mol

IUPAC-Name

1-(4-bromophenyl)-N-naphthalen-2-ylmethanimine

InChI

InChI=1S/C17H12BrN/c18-16-8-5-13(6-9-16)12-19-17-10-7-14-3-1-2-4-15(14)11-17/h1-12H

InChI-Schlüssel

ZKBFSKUQQHRGSH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C=C(C=CC2=C1)N=CC3=CC=C(C=C3)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.